An In-depth Technical Guide on (2E)-5-Methylhexa-2,4-dienoyl-CoA: Structure, Properties, and Biological Significance
An In-depth Technical Guide on (2E)-5-Methylhexa-2,4-dienoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a pivotal intermediate in the microbial degradation pathway of geraniol (B1671447), a common monoterpenoid. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role in metabolic pathways. While specific experimental data for this particular acyl-CoA is limited in publicly accessible literature, this document compiles available information and presents generalized protocols for its synthesis, purification, and analysis based on established methods for similar acyl-CoA esters. This guide aims to serve as a valuable resource for researchers investigating terpenoid metabolism, enzyme kinetics, and the development of novel therapeutic agents targeting these pathways.
Chemical Structure and Identification
(2E)-5-Methylhexa-2,4-dienoyl-CoA is an acyl-CoA derivative characterized by a C7 fatty acyl chain with two double bonds in the trans configuration at positions 2 and 4, and a methyl group at position 5. This acyl group is attached to the thiol group of Coenzyme A via a thioester linkage.
Chemical Formula: C28H44N7O17P3S[1]
SMILES: CC(C)=C\C=C\C(=O)SCCN(C=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O
InChI Key: IFMYVRQEHQTINS-DKIDORRISA-N[1]
Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Weight | 875.67 g/mol | [1] |
| Monoisotopic Mass | 875.172723243 g/mol | [1] |
| Chemical Formula | C28H44N7O17P3S | [1] |
Biological Significance: Role in the Geraniol Degradation Pathway
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a key intermediate in the geraniol degradation pathway, which has been studied in microorganisms. This pathway allows bacteria to utilize geraniol as a carbon and energy source. The pathway involves the initial oxidation of geraniol to geranial and then to geranic acid. Geranic acid is then activated to geranoyl-CoA, which subsequently undergoes a series of enzymatic reactions, including carboxylation, hydration, and cleavage, to ultimately yield acetyl-CoA and other central metabolites.
The formation of (2E)-5-Methylhexa-2,4-dienoyl-CoA occurs within this complex metabolic sequence. Understanding the enzymes and intermediates in this pathway is crucial for metabolic engineering applications and for the development of antimicrobial agents that could disrupt bacterial metabolism.
Below is a simplified representation of the logical flow of the initial steps in the geraniol degradation pathway leading to acyl-CoA intermediates.
Caption: Simplified logical flow of the initial stages of the geraniol degradation pathway.
Experimental Protocols
While specific, detailed experimental protocols for (2E)-5-Methylhexa-2,4-dienoyl-CoA are not available, the following sections provide generalized methodologies for the synthesis, purification, and analysis of similar medium-chain unsaturated acyl-CoA esters. These protocols can be adapted and optimized by researchers for the specific study of (2E)-5-Methylhexa-2,4-dienoyl-CoA.
Proposed Synthesis Workflow
The synthesis of (2E)-5-Methylhexa-2,4-dienoyl-CoA can be approached through a two-step process: first, the chemical synthesis of the corresponding free fatty acid, (2E)-5-Methylhexa-2,4-dienoic acid, followed by its enzymatic conversion to the CoA thioester.
Caption: Proposed two-stage synthesis workflow for (2E)-5-Methylhexa-2,4-dienoyl-CoA.
4.1.1. Chemical Synthesis of (2E)-5-Methylhexa-2,4-dienoic acid
The synthesis of the precursor fatty acid can be achieved through various organic synthesis routes, such as aldol condensation or the Wittig reaction, using commercially available starting materials. The exact protocol would need to be designed and optimized based on the chosen synthetic strategy.
4.1.2. Enzymatic Synthesis of (2E)-5-Methylhexa-2,4-dienoyl-CoA
Principle: Acyl-CoA synthetases catalyze the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A, driven by the hydrolysis of ATP to AMP and pyrophosphate. Medium-chain acyl-CoA synthetases exhibit broad substrate specificity and can be used for this purpose.[2][3]
Materials:
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(2E)-5-Methylhexa-2,4-dienoic acid
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Coenzyme A (lithium salt)
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ATP (disodium salt)
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Medium-chain acyl-CoA synthetase (commercially available or purified)
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Tris-HCl buffer (pH 7.5)
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MgCl2
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Dithiothreitol (DTT)
Protocol:
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Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and Coenzyme A.
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Add the substrate, (2E)-5-Methylhexa-2,4-dienoic acid (dissolved in a suitable solvent like DMSO if necessary).
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Initiate the reaction by adding the acyl-CoA synthetase.
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Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified time, monitoring the reaction progress.
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Terminate the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
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Proceed with the purification of the synthesized (2E)-5-Methylhexa-2,4-dienoyl-CoA.
Purification by High-Performance Liquid Chromatography (HPLC)
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. Acyl-CoA esters can be effectively purified using a C18 column and a gradient of an aqueous buffer and an organic solvent.
Instrumentation:
-
HPLC system with a UV detector
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C18 reverse-phase column
Reagents:
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Potassium phosphate (B84403) buffer (pH 5.5)
Protocol:
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Equilibrate the C18 column with the starting mobile phase (a mixture of potassium phosphate buffer and acetonitrile).
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Inject the reaction mixture from the synthesis step onto the column.
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Elute the compounds using a linear gradient of increasing acetonitrile concentration.
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Monitor the elution profile at 260 nm, the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.
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Collect the fractions corresponding to the peak of (2E)-5-Methylhexa-2,4-dienoyl-CoA.
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Lyophilize the collected fractions to obtain the purified product.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides high sensitivity and specificity for the identification and quantification of molecules. The liquid chromatography separates the components of a mixture, and the tandem mass spectrometry allows for the determination of the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the identity of the compound.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or triple quadrupole)
Protocol:
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Separate the purified sample using a C18 column with a suitable mobile phase gradient.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode.
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Perform tandem MS (MS/MS) on the parent ion corresponding to the mass of (2E)-5-Methylhexa-2,4-dienoyl-CoA.
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Analyze the fragmentation pattern to confirm the structure. Common fragments for acyl-CoAs include the pantetheine-phosphate moiety.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. 1H and 13C NMR are powerful tools for confirming the structure of synthesized (2E)-5-Methylhexa-2,4-dienoyl-CoA.[4]
Instrumentation:
-
High-field NMR spectrometer
Sample Preparation:
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Dissolve the purified compound in a deuterated solvent (e.g., D2O).
Analysis:
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Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the 5-methylhexa-2,4-dienoyl moiety and the Coenzyme A structure.
Conclusion
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a significant metabolite in the microbial breakdown of geraniol. While specific experimental data for this compound is scarce, this guide provides a framework for its study by presenting its known chemical and biological properties and outlining established methodologies for its synthesis and characterization. The provided protocols, though generalized, offer a solid starting point for researchers to develop specific experimental designs to further investigate the role of (2E)-5-Methylhexa-2,4-dienoyl-CoA in metabolic pathways and to explore its potential as a target for drug development. Further research is warranted to fully elucidate its physicochemical properties and to develop optimized and validated experimental protocols.
